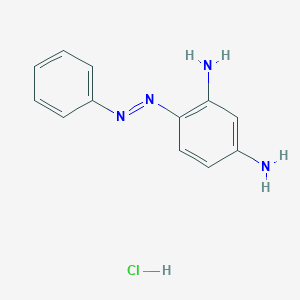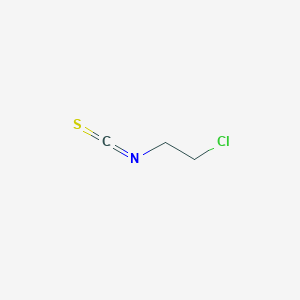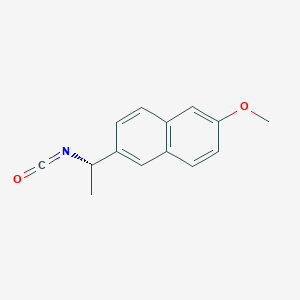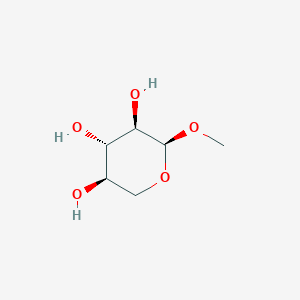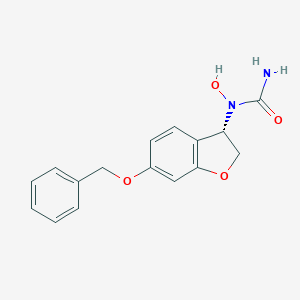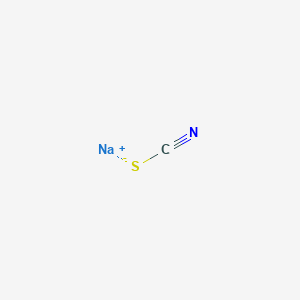
Thiocyanate de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le thiocyanate de sodium, également connu sous le nom de this compound, est un composé chimique de formule NaSCN. Ce sel déliquescent incolore est l'une des principales sources de l'anion thiocyanate. Il est largement utilisé dans diverses applications industrielles, y compris la synthèse de produits pharmaceutiques et de produits chimiques spécialisés .
Applications De Recherche Scientifique
Le thiocyanate de sodium a un large éventail d'applications en recherche scientifique :
Chimie : Il est utilisé comme précurseur pour la synthèse de produits pharmaceutiques et de produits chimiques spécialisés.
Mécanisme d'action
Le this compound exerce ses effets par le biais de divers mécanismes :
Inhibition du symporteur sodium-iodure thyroïdien : Le this compound est un inhibiteur compétitif puissant du symporteur sodium-iodure thyroïdien, diminuant le transport de l'iodure dans la cellule folliculaire thyroïdienne et réduisant par la suite la quantité de thyroxine produite par la glande thyroïde.
Biosynthèse de l'hypothiocyanite : C'est un élément important de la biosynthèse de l'hypothiocyanite par la lactoperoxydase, qui est cruciale pour le système de défense de l'hôte humain.
Mécanisme D'action
Target of Action
Sodium thiocyanate (NaSCN) is a colorless, deliquescent salt that serves as a primary source of the thiocyanate anion . The compound’s primary targets are the enzymes and biochemical pathways where the thiocyanate ion (SCN-) plays a crucial role . Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities .
Mode of Action
Sodium thiocyanate interacts with its targets primarily through the thiocyanate ion (SCN-). Thiocyanation introduces SCN groups into parent molecules, constructing SCN-containing small organic molecules . This interaction can occur through various reactions, including nucleophilic, electrophilic, and free radical reactions . Sodium thiocyanate is also employed to convert alkyl halides into the corresponding alkylthiocyanates .
Biochemical Pathways
Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are diverse . Thiocyanate can outcompete chlorine anions and other halides as substrates for myeloperoxidase by undergoing two-electron oxidation with hydrogen peroxide .
Pharmacokinetics
Sodium thiocyanate is known for its high solubility in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of Sodium thiocyanate.
Result of Action
The molecular and cellular effects of Sodium thiocyanate’s action are diverse. In muscle, sodium thiocyanate enhances the excitation-contraction coupling mechanism and amplifies the response to certain substances . Sodium thiocyanate supplementation has been studied in conditions like ulcerative colitis and atherosclerosis, showing positive effects on HOSCN formation and reducing atherosclerotic plaque size .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium thiocyanate. For instance, thiocyanate is a common pollutant in industries such as gold mining, textiles, printing, dyeing, coking, and others . The presence of thiocyanate in industrial wastewater is an urgent problem to be solved . The impact of human exposure to these anions is highly controversial, but some studies indicate their deleterious effects on thyroid function, especially in individuals living in iodine-deficient areas .
Analyse Biochimique
Biochemical Properties
Sodium thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins. For instance, it acts as a non-competitive inhibitor to block a variety of enzymatic reactions . Sodium thiocyanate can also be used by thiocyanate-degrading microorganisms in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source .
Cellular Effects
The effects of Sodium thiocyanate on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism . For example, it can act as a potent competitive inhibitor of the thyroid sodium-iodide symporter .
Molecular Mechanism
Sodium thiocyanate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it can form hypothiocyanous acid when protonated, which is a bactericidal oxidative species involved in the regulation of commensal and pathogenic microflora .
Dosage Effects in Animal Models
The effects of Sodium thiocyanate can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that Sodium thiocyanate has been used in the treatment of hypertension in the early 20th century, but is no longer used due to associated toxicity .
Metabolic Pathways
Sodium thiocyanate is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy .
Transport and Distribution
It is known that Sodium thiocyanate is soluble in water, which may facilitate its distribution within the body .
Subcellular Localization
It is known that Sodium thiocyanate can interact with various subcellular structures, such as enzymes, to exert its effects .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le thiocyanate de sodium est généralement synthétisé par réaction de sels de cyanure, tels que le cyanure de sodium, avec du soufre élémentaire ou des sels de thiocyanate. Ce processus implique le chauffage du cyanure de sodium en présence de soufre à des températures élevées, favorisant la formation d'anions thiocyanate . Une autre méthode implique la réaction du thiocyanate d'ammonium avec de l'hydroxyde de sodium .
Méthodes de production industrielle
Dans les milieux industriels, le this compound est produit par réaction du cyanure de sodium avec du soufre élémentaire. La réaction est effectuée à des températures élevées pour assurer une conversion complète du cyanure en thiocyanate .
Analyse Des Réactions Chimiques
Types de réactions
Le thiocyanate de sodium subit diverses réactions chimiques, notamment :
Substitution : Il est couramment utilisé pour convertir les halogénoalcanes en alkylthiocyanates correspondants.
Réactifs et conditions courantes
Oxydation : L'acide nitrique est un réactif courant utilisé pour l'oxydation du this compound.
Substitution : Les halogénoalcanes et les catalyseurs de transfert de phase sont utilisés dans les réactions de substitution.
Principaux produits
Oxydation : Acide sulfurique, cyanure d'hydrogène, dicyanure de soufre et acide nitreux.
Substitution : Alkylthiocyanates.
Comparaison Avec Des Composés Similaires
Le thiocyanate de sodium est similaire à d'autres sels de thiocyanate, tels que :
Thiocyanate de potassium : A une solubilité dans l'eau deux fois supérieure à celle du this compound.
Thiocyanate d'ammonium : Utilisé dans des applications similaires à celles du this compound.
Thiocyanate d'argent : Utilisé dans les réactions de substitution où la précipitation d'halogénures d'argent insolubles permet de simplifier le traitement.
Le this compound est unique en raison de sa grande solubilité dans l'eau et de sa polyvalence dans diverses réactions chimiques et applications industrielles .
Propriétés
Numéro CAS |
540-72-7 |
|---|---|
Formule moléculaire |
CHNNaS |
Poids moléculaire |
82.08 g/mol |
Nom IUPAC |
sodium;thiocyanate |
InChI |
InChI=1S/CHNS.Na/c2-1-3;/h3H; |
Clé InChI |
UCPNVURWWCDTEA-UHFFFAOYSA-N |
SMILES |
C(#N)[S-].[Na+] |
SMILES isomérique |
C(#N)[S-].[Na+] |
SMILES canonique |
C(#N)S.[Na] |
Densité |
greater than 1 at 68 °F (USCG, 1999) 1.7 g/cm³ |
melting_point |
572 °F (USCG, 1999) ~300 °C |
Key on ui other cas no. |
540-72-7 |
Description physique |
Sodium thiocyanate is an odorless white solid. Sinks and mixes with water. (USCG, 1999) Sodium thiocyanate solution (56% or less) is an odorless clear to pale yellow liquid. (USCG, 1999) Pellets or Large Crystals; Other Solid; Liquid; Dry Powder Colorless or white deliquescent solid; [Merck Index] Colorless odorless solid; [Aldrich MSDS] COLOURLESS HYGROSCOPIC CRYSTALS OR WHITE POWDER. |
Pictogrammes |
Corrosive; Irritant |
Solubilité |
Solubility in water, g/100ml at 21 °C: 139 |
Synonymes |
NaSCN sodium thiocyanate sodium thiocyanate dihydrate sodium thiocyanate tetrahydrate |
Pression de vapeur |
0.00000004 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


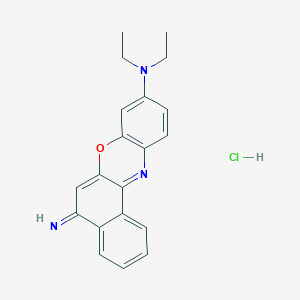

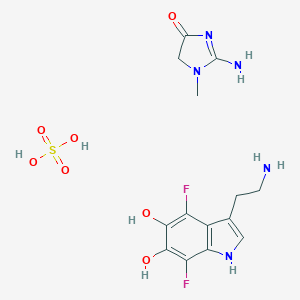
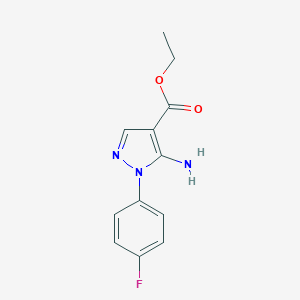
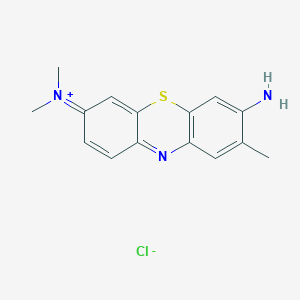
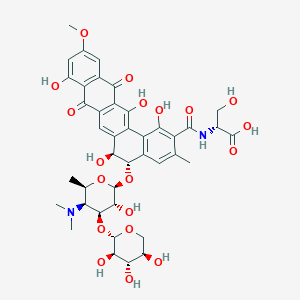
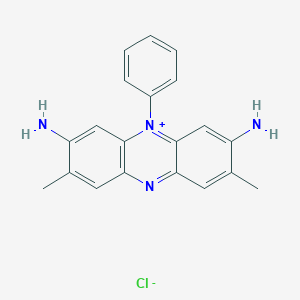
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B147794.png)
